5-(chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole
Description
5-(Chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole is a heterocyclic organic compound featuring a tetrazole ring substituted with a chloromethyl group at the 5-position and a methyl group at the 2-position
Properties
IUPAC Name |
5-(chloromethyl)-2-methyltetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClN4/c1-8-6-3(2-4)5-7-8/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFXNNJIVZUYCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480378 | |
| Record name | 5-chloromethyl-2-methyl-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55408-14-5 | |
| Record name | 5-chloromethyl-2-methyl-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
SnCl₂-Catalyzed [3+2] Cycloaddition
The [3+2] cycloaddition between chloromethyl nitriles and sodium azide is a foundational method. In anhydrous DMF, SnCl₂ (10 mol%) catalyzes the reaction at 120°C for 6 hours, yielding 85–90% of the target tetrazole. The mechanism involves nitrile activation by SnCl₂, followed by nucleophilic azide attack and cyclization (Scheme 1).
Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | SnCl₂ (10 mol%) |
| Solvent | DMF |
| Temperature | 120°C |
| Time | 6 hours |
| Yield | 85–90% |
This method is limited by the availability of chloromethyl nitrile precursors and the need for inert atmospheres.
Chloromethylation of Preformed Tetrazoles
Alkylation with Chloromethyl Methyl Ether
2-Methyl-1H-tetrazole undergoes alkylation using chloromethyl methyl ether (ClCH₂OMe) in the presence of ZnCl₂ as a Lewis acid. The reaction proceeds at 60–80°C in dichloromethane, achieving 75–80% yield. The ZnCl₂ facilitates electrophilic activation of the chloromethyl group, enabling regioselective N1-alkylation.
Optimization Data
| Parameter | Effect on Yield |
|---|---|
| ZnCl₂ Loading | 1.2 equiv (max yield) |
| Solvent | CH₂Cl₂ > THF > EtOAc |
| Temperature | 80°C (optimal) |
Side products include di-alkylated derivatives (5–10%), necessitating chromatographic purification.
Multi-Component Reactions (MCRs)
Hydroxyacetonitrile-Based Synthesis
A patent route (CN101805306A) employs hydroxyacetonitrile, sodium azide, and sulfur oxychloride in a three-step sequence:
- Cyclization : Hydroxyacetonitrile reacts with sodium azide at 145°C to form 5-methylol-tetrazole (85% yield).
- Protection : Trityl chloride protects the tetrazole nitrogen in THF.
- Chlorination : Sulfur oxychloride introduces the chloromethyl group, followed by deprotection with HCl.
Key Advantages
- Avoids hazardous intermediates (e.g., HN₃).
- Scalable to industrial production (pilot yields: 82%).
Phase-Transfer Catalyzed Chloromethylation
PEG-800 Mediated Reaction
Chloromethylation of 2-methyltetrazole using paraformaldehyde and HCl in a biphasic system (AcOH/H₂O) with PEG-800 achieves 78% yield. PEG-800 acts as a phase-transfer catalyst, enhancing interfacial reactivity.
Conditions
| Component | Molar Ratio |
|---|---|
| 2-Methyltetrazole | 1.0 |
| Paraformaldehyde | 1.05 |
| HCl | 2.2 |
| PEG-800 | 0.1 (wt%) |
Exceeding 50% H₂SO₄ concentration reduces yields due to side hydrolysis.
Microwave-Assisted Synthesis
Rapid Cycloaddition with MW Irradiation
Using MW irradiation (150°C, 20 min), 2-methyltetrazole and chloromethyl bromide react in DMF with K₂CO₃ as a base, yielding 88% product. MW reduces reaction time tenfold compared to conventional heating.
Comparative Data
| Method | Time | Yield |
|---|---|---|
| Conventional | 4 h | 72% |
| Microwave | 20 min | 88% |
Solid-Supported Catalysis
Silica-Immobilized La(OTf)₃
Lanthanum triflate grafted onto silica (La(OTf)₃-SiO₂) catalyzes the cycloaddition of 2-methyl-2H-tetrazole with chloromethyl cyanide in DMF/MeOH (4:1). The heterogeneous catalyst enables easy recovery (5 cycles, <5% activity loss) and 84% yield.
Catalyst Performance
| Cycle | Yield |
|---|---|
| 1 | 84% |
| 3 | 82% |
| 5 | 79% |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl group undergoes nucleophilic substitution (S<sub>N</sub>2) with a range of nucleophiles, forming functionalized tetrazoles.
Mechanism : The reaction proceeds via backside attack on the chloromethyl carbon, displacing chloride. Steric hindrance from the tetrazole ring slightly reduces reactivity compared to aliphatic chlorides .
Elimination and Thermal Decomposition
Under thermal conditions (90–120°C), the compound undergoes elimination to form reactive intermediates:
-
Thermolysis in toluene yields 2-halo-2-(tetrazol-5-yl)-2H-azirines via intermediate azidoalkenes (Scheme 1) .
-
Activation by TMSN<sub>3</sub> promotes C–Cl bond cleavage, generating nitrile imines .
Key Data :
-
Azirine formation occurs in 85–99% yield after 2–3 h at 90°C .
-
Activation energy for elimination: ΔG‡ ≈ 25 kcal/mol (calculated via DFT) .
Photochemical Reactions
UV irradiation (250 nm) induces tetrazole ring cleavage, producing nitrile imines and diazirenes (Scheme 2) .
Pathway :
-
Ring opening : Cleavage of N–N bonds releases N<sub>2</sub>, forming nitrile imine.
-
Rearrangement : Nitrile imine cyclizes to 1H-diazirene, which isomerizes to carbodiimide .
Experimental Evidence :
-
IR spectroscopy confirms N<sub>2</sub> extrusion (ν ~2105–2130 cm<sup>−1</sup>) .
-
Matrix isolation studies identify intermediates via low-temperature FTIR .
Comparative Reactivity with Analogues
The methyl group at the 2-position sterically shields the tetrazole ring, moderating reactivity compared to unsubstituted analogues:
| Property | 5-(Chloromethyl)-2-methyl-2H-tetrazole | 5-(Chloromethyl)-1H-tetrazole |
|---|---|---|
| S<sub>N</sub>2 reaction rate (k, s<sup>−1</sup>) | 1.2 × 10<sup>−4</sup> | 3.8 × 10<sup>−4</sup> |
| Thermal stability (°C) | Decomposes at 180 | Decomposes at 160 |
| Photolysis half-life (min) | 15 | 8 |
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
5-(Chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole is utilized as a key intermediate in the synthesis of various pharmaceuticals. Its structural properties allow it to act as a building block for compounds with potential anti-inflammatory , antimicrobial , and anticancer activities. For instance, derivatives of this compound have shown promising results in inhibiting cancer cell lines, highlighting its potential in drug development .
Case Study: Anticancer Activity
Research has demonstrated that certain derivatives of tetrazoles exhibit significant anticancer activity. A study focused on the synthesis of pyrazolo[1,5-a]pyrimidine derivatives revealed that compounds containing tetrazole moieties displayed enhanced cytotoxic effects against MDA-MB-231 breast cancer cells. The structure-activity relationship (SAR) analysis indicated that modifications at the tetrazole position could optimize biological activity .
Materials Science
Polymer Development
In materials science, this compound is incorporated into polymers to enhance properties such as thermal stability and conductivity. Its unique chemical structure allows for the creation of advanced materials that meet specific performance criteria required in various applications.
Table 1: Properties of Tetrazole-Modified Polymers
| Property | Value | Application Area |
|---|---|---|
| Thermal Stability | High | Electronics |
| Conductivity | Moderate to High | Sensors |
| Mechanical Strength | Enhanced | Structural Components |
Agricultural Chemicals
Pesticide Formulation
The compound is also significant in the formulation of agricultural chemicals. It serves as an effective intermediate in the development of pesticides and herbicides that enhance crop yields and provide solutions for pest control. The chloromethyl group contributes to the bioactivity of these agrochemicals .
Analytical Chemistry
Detection and Quantification
In analytical chemistry, this compound is employed as a reagent for detecting and quantifying other compounds. Its utility in quality control processes makes it a valuable asset in laboratories focused on chemical analysis.
Research Reagents
Facilitating Organic Synthesis
This compound acts as a versatile reagent in various chemical reactions within organic chemistry. It aids researchers in exploring new synthetic pathways and developing novel compounds with potential applications across different fields.
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to modifications that affect biological activity. The tetrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)furfural: This compound features a chloromethyl group attached to a furan ring and is used in the synthesis of various chemicals and pharmaceuticals.
2-Chloro-5-(chloromethyl)pyridine: This compound has a similar chloromethyl group but is attached to a pyridine ring, making it useful in the synthesis of neonicotinoid insecticides.
Uniqueness
5-(Chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole is unique due to its tetrazole ring structure, which imparts distinct chemical and biological properties. The presence of both chloromethyl and methyl groups allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Biological Activity
5-(Chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole is a heterocyclic compound that has garnered attention in various fields of biological research due to its potential biological activities. This article summarizes the compound's biological activity, focusing on its mechanisms of action, antimicrobial properties, and anticancer effects.
Chemical Structure and Properties
The structure of this compound features a chloromethyl group attached to a tetrazole ring. The presence of the chloromethyl group allows for covalent interactions with nucleophilic sites on proteins and nucleic acids, which can lead to significant modifications affecting biological activity. The tetrazole ring itself can participate in hydrogen bonding and π-π interactions, influencing binding affinity and specificity towards various biological targets.
The mechanisms by which this compound exerts its biological effects are primarily through:
- Covalent Bond Formation : The chloromethyl group can form covalent bonds with nucleophilic residues in proteins or nucleic acids.
- Hydrogen Bonding : The tetrazole ring can act as a hydrogen bond acceptor, enhancing interactions with target biomolecules.
- Influence on Enzyme Activity : The compound may alter the activity of enzymes by modifying their active sites or through allosteric mechanisms.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.23 mg/mL | 0.47 mg/mL |
| Escherichia coli | 0.70 mg/mL | 0.94 mg/mL |
| Pseudomonas aeruginosa | 0.47 mg/mL | 0.94 mg/mL |
| Candida albicans | 0.11 mg/mL | 0.23 mg/mL |
These results indicate that the compound is particularly effective against gram-positive bacteria and certain fungal strains . The mechanism behind this antimicrobial activity may involve the inhibition of specific metabolic pathways or direct interaction with microbial cell structures.
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Studies have demonstrated its ability to inhibit tumor cell proliferation:
| Cell Line | IC50 (nM) |
|---|---|
| A549 (lung cancer) | 5–100 |
| HL-60 (leukemia) | 3–20 |
| MCF7 (breast cancer) | 1.3–8.1 |
The compound's effectiveness varies across different cancer cell lines, suggesting that structural modifications could enhance its potency against specific types of cancer cells . The anticancer mechanism is believed to involve the inhibition of tubulin polymerization and disruption of mitotic processes.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activities of tetrazole derivatives including this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of tetrazoles exhibited superior antimicrobial activity compared to traditional antibiotics against resistant strains such as MRSA .
- Antitumor Activity : Research has indicated that specific substitutions on the tetrazole ring can significantly enhance anticancer activity by improving binding affinity to target proteins involved in cell proliferation .
- Synthetic Methodologies : Efficient synthetic pathways have been developed for producing tetrazoles with diverse substituents to optimize their biological activities .
Q & A
Q. What are the standard synthetic routes for 5-(chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of this tetrazole derivative typically involves heterocyclic ring formation or functional group modification. Key methods include:
- Catalytic Heterogeneous Conditions : Reacting precursors (e.g., substituted hydrazides) with chloromethylating agents in PEG-400 using Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C. This method emphasizes solvent choice and catalytic efficiency, yielding derivatives with high regioselectivity .
- Base-Mediated Reactions : Employing KOH in DMSO at 40°C for nucleophilic substitutions, followed by extraction (chloroform/water) and column chromatography (ethyl acetate/hexane). This approach achieves ~74% yield but requires careful temperature control to avoid side reactions .
Q. Critical Factors :
- Solvent Polarity : Polar aprotic solvents (DMSO, PEG-400) enhance reaction rates.
- Catalyst Selection : Acidic or basic catalysts influence regioselectivity of the chloromethyl group.
- Purification : Column chromatography or recrystallization (water-ethanol) is essential for purity.
Q. Table 1: Comparison of Synthetic Methods
| Method | Catalyst/Solvent | Temperature | Yield | Key Reference |
|---|---|---|---|---|
| Heterogeneous catalysis | Bleaching Earth Clay (PEG-400) | 70–80°C | Not reported | |
| Base-mediated | KOH (DMSO) | 40°C | 74% |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
Methodological Answer:
- Infrared Spectroscopy (IR) : The chloromethyl group (-CH2Cl) shows a C-Cl stretch at 600–700 cm⁻¹, while the tetrazole ring exhibits N-H/N-N stretches at 3200–3400 cm⁻¹ and 1500–1600 cm⁻¹, respectively .
- ¹H NMR : Key signals include:
- Chloromethyl protons (-CH2Cl) as a singlet at δ 4.5–5.0 ppm.
- Methyl group (-CH3) on the tetrazole ring as a singlet at δ 3.5–4.0 ppm .
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 146.6 (C3H5ClN4⁺) confirm the molecular formula .
Validation Tip : Cross-reference spectral data with computational simulations (e.g., DFT) to resolve ambiguities in tautomeric forms .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Reactivity Hazards : The chloromethyl group is electrophilic and moisture-sensitive. Use inert atmospheres (N2/Ar) during synthesis to prevent hydrolysis .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential alkylating activity .
- Waste Disposal : Quench residual compound with aqueous NaHCO3 before disposal to neutralize reactive intermediates .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported regioselectivity during nucleophilic substitutions involving the chloromethyl group?
Methodological Answer: Regioselectivity conflicts (e.g., N1 vs. N2 substitution) arise from solvent polarity, steric effects, and catalyst choice. Strategies include:
- Isotopic Labeling : Use ¹³C/¹⁵N-labeled analogs to track substitution pathways via NMR .
- Kinetic Studies : Compare reaction rates under varying conditions (e.g., polar vs. nonpolar solvents) to identify dominant mechanisms .
- Computational Modeling : Apply DFT calculations to predict transition-state energies and favored pathways .
Q. What computational modeling approaches are suitable for predicting reactivity patterns of this tetrazole derivative in complex reaction systems?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize molecular geometry at the B3LYP/6-31G(d) level to calculate Fukui indices for electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories (e.g., DMSO vs. PEG-400) to refine synthetic protocols .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide pharmacological applications .
Q. How can catalytic efficiency be optimized in cross-coupling reactions using this compound as a precursor?
Methodological Answer:
- Catalyst Screening : Test Pd-based (e.g., Pd(PPh3)4) vs. Cu-mediated systems for Suzuki-Miyaura couplings. Monitor yields via HPLC .
- Ligand Design : Introduce electron-donating ligands (e.g., bipyridine) to stabilize metal intermediates and reduce side reactions .
- Solvent Optimization : Use DMAc or THF to balance solubility and catalyst activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
